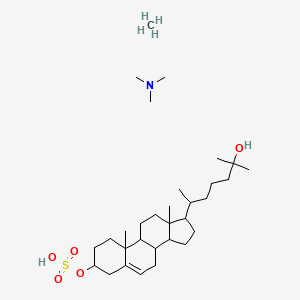

![molecular formula C48H52F4N6O9 B10854791 12-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]amino]-N-[(5R)-3-[2-[(4-fluorophenyl)methyl-[(2S)-1,1,1-trifluoropropan-2-yl]amino]-2-oxoethyl]-2,4-dioxospiro[1,3-oxazolidine-5,1'-2,3-dihydroindene]-5'-yl]dodecanamide](/img/structure/B10854791.png)

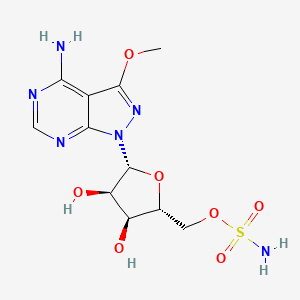

12-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]amino]-N-[(5R)-3-[2-[(4-fluorophenyl)methyl-[(2S)-1,1,1-trifluoropropan-2-yl]amino]-2-oxoethyl]-2,4-dioxospiro[1,3-oxazolidine-5,1'-2,3-dihydroindene]-5'-yl]dodecanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

JQAD1 ist ein Proteolyse-Targeting-Chimäre (PROTAC)-Verbindung, die entwickelt wurde, um die Histon-Acetyltransferase EP300 selektiv abzubauen. EP300 ist ein wichtiger Regulator der Genexpression, insbesondere in Krebszellen. JQAD1 hat ein erhebliches Potenzial gezeigt, die Apoptose zu induzieren und das Tumorwachstum zu unterdrücken, insbesondere in Neuroblastomzellen .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

JQAD1 wird mit einer chemischen Biologiestrategie synthetisiert, die die Konjugation eines EP300-Inhibitors mit einem Cereblon-E3-Liganden beinhaltet. Die Synthese umfasst typischerweise mehrere Schritte, einschließlich der Bildung eines Linkers und der Anlagerung des EP300-Inhibitors und des Cereblon-Liganden .

Industrielle Produktionsmethoden

Obwohl spezifische industrielle Produktionsmethoden für JQAD1 nicht umfassend dokumentiert sind, würde der allgemeine Ansatz die großtechnische Synthese unter optimierten Reaktionsbedingungen beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies würde wahrscheinlich die Verwendung von automatisierten Synthesegeräten und strengen Qualitätskontrollmaßnahmen umfassen, um die Konsistenz zu gewährleisten .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

JQAD1 is synthesized using a chemical biology strategy that involves the conjugation of an EP300 inhibitor with a cereblon E3 ligase ligand. The synthesis typically involves multiple steps, including the formation of a linker and the attachment of the EP300 inhibitor and cereblon ligand .

Industrial Production Methods

While specific industrial production methods for JQAD1 are not widely documented, the general approach would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would likely include the use of automated synthesis equipment and stringent quality control measures to maintain consistency .

Analyse Chemischer Reaktionen

Arten von Reaktionen

JQAD1 unterliegt in erster Linie proteasom-vermittelten Abbau-Reaktionen. Es zielt selektiv auf EP300 für den Abbau ab, was zum Verlust der Acetylierung von Histon H3 Lysin 27 (H3K27ac) am Chromatin führt .

Häufige Reagenzien und Bedingungen

Der Abbauprozess beinhaltet die Verwendung von Cereblon als E3-Ligase und der Proteasom-Maschinerie innerhalb der Zelle. Die Reaktionsbedingungen umfassen typischerweise das Vorhandensein von JQAD1 in bestimmten Konzentrationen (z. B. 0,5 bis 1 Mikromolar) und Inkubationszeiten (z. B. 24 bis 96 Stunden) .

Hauptsächlich gebildete Produkte

Das Hauptprodukt der Reaktion ist das abgebautes EP300-Protein, was zur Unterdrückung der H3K27ac-Modifikation und Induktion der Apoptose in Krebszellen führt .

Wissenschaftliche Forschungsanwendungen

JQAD1 hat mehrere wichtige Anwendungen in der wissenschaftlichen Forschung:

Krebsforschung: JQAD1 wird verwendet, um die Rolle von EP300 bei der Proliferation und dem Überleben von Krebszellen zu untersuchen. .

Epigenetik: JQAD1 hilft beim Verständnis der epigenetischen Regulation der Genexpression durch die gezielte Beeinflussung von EP300, einer wichtigen Histon-Acetyltransferase

Arzneimittelentwicklung: JQAD1 dient als Modellverbindung zur Entwicklung neuer PROTACs, die auf andere Proteine abzielen, die an verschiedenen Krankheiten beteiligt sind

Wirkmechanismus

JQAD1 übt seine Wirkungen aus, indem es selektiv an EP300 bindet und es an den Cereblon-E3-Ligase-Komplex rekrutiert. Dies führt zur Ubiquitinierung und anschließendem proteasomalen Abbau von EP300. Der Verlust von EP300 führt zur Reduktion von H3K27ac am Chromatin, was zur Unterdrückung onkogener Transkriptionsprogramme und Induktion der Apoptose führt .

Wirkmechanismus

JQAD1 exerts its effects by selectively binding to EP300 and recruiting it to the cereblon E3 ligase complex. This leads to the ubiquitination and subsequent proteasomal degradation of EP300. The loss of EP300 results in the reduction of H3K27ac at chromatin, leading to the suppression of oncogenic transcriptional programs and induction of apoptosis .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einzigartigkeit von JQAD1

JQAD1 ist einzigartig in seiner selektiven Degradation von EP300 ohne Beeinträchtigung von CBP. Diese selektive Zielsetzung ermöglicht eine präzisere Modulation der Genexpression und reduziert potenzielle Off-Target-Effekte .

Eigenschaften

Molekularformel |

C48H52F4N6O9 |

|---|---|

Molekulargewicht |

933.0 g/mol |

IUPAC-Name |

12-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]amino]-N-[(5R)-3-[2-[(4-fluorophenyl)methyl-[(2S)-1,1,1-trifluoropropan-2-yl]amino]-2-oxoethyl]-2,4-dioxospiro[1,3-oxazolidine-5,1'-2,3-dihydroindene]-5'-yl]dodecanamide |

InChI |

InChI=1S/C48H52F4N6O9/c1-29(48(50,51)52)56(27-30-12-14-32(49)15-13-30)41(61)28-57-45(65)47(67-46(57)66)23-22-31-25-34(17-19-37(31)47)54-39(59)11-9-7-5-3-2-4-6-8-10-24-53-33-16-18-35-36(26-33)44(64)58(43(35)63)38-20-21-40(60)55-42(38)62/h12-19,25-26,29,38,53H,2-11,20-24,27-28H2,1H3,(H,54,59)(H,55,60,62)/t29-,38?,47+/m0/s1 |

InChI-Schlüssel |

TWCIGBYYSZQAAA-GWWVHQGYSA-N |

Isomerische SMILES |

C[C@@H](C(F)(F)F)N(CC1=CC=C(C=C1)F)C(=O)CN2C(=O)[C@]3(CCC4=C3C=CC(=C4)NC(=O)CCCCCCCCCCCNC5=CC6=C(C=C5)C(=O)N(C6=O)C7CCC(=O)NC7=O)OC2=O |

Kanonische SMILES |

CC(C(F)(F)F)N(CC1=CC=C(C=C1)F)C(=O)CN2C(=O)C3(CCC4=C3C=CC(=C4)NC(=O)CCCCCCCCCCCNC5=CC6=C(C=C5)C(=O)N(C6=O)C7CCC(=O)NC7=O)OC2=O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[[1-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]piperidin-3-yl]methyl]morpholine;hydrochloride](/img/structure/B10854729.png)

![3-[4-[7-(1,3-Benzodioxol-5-yl)-3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-5-yl]-3-chlorophenyl]propanoic acid](/img/structure/B10854740.png)

![(1S,3R)-3-acetamido-N-[4-(4-fluoro-2-methoxyphenyl)pyridin-2-yl]cyclohexane-1-carboxamide](/img/structure/B10854754.png)

![(2R)-2-[(5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid](/img/structure/B10854768.png)

![1-[(2R,3S,5S)-5-fluoro-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B10854810.png)